molecular formula C19H14ClN3S3 B2473149 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 923245-26-5

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Katalognummer: B2473149
CAS-Nummer: 923245-26-5
Molekulargewicht: 415.97
InChI-Schlüssel: SKVOJMIRMWUVAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is an advanced chemical scaffold designed for research in medicinal chemistry and drug discovery. Its structure integrates multiple privileged heterocyclic motifs, each contributing to its potential research value. The 1,3-thiazole core is a well-documented pharmacophore known for its diverse biological activities. This ring system is a common feature in many therapeutic agents and is frequently investigated for its antimicrobial, anti-inflammatory, and anticancer properties . The inclusion of a thiophene subunit further enhances the molecule's versatility. Thiophene derivatives are recognized as bioisosteres of benzene rings, often improving lipophilicity and cell membrane permeability, which are critical parameters for bioavailability . This makes such hybrid structures prime candidates for developing novel enzyme and receptor inhibitors. The specific molecular architecture of this compound, particularly the fusion of the thiazole and thiophene systems with a pyridazine linker, suggests potential for interacting with a range of biological targets. Pyridazine derivatives have been associated with various pharmacological effects, including activity on the central nervous system . Researchers can leverage this complex scaffold to explore structure-activity relationships, particularly in programs aimed at neuroscience, oncology, and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-[6-[(4-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S3/c1-12-18(26-19(21-12)16-3-2-10-24-16)15-8-9-17(23-22-15)25-11-13-4-6-14(20)7-5-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVOJMIRMWUVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The 4-methyl-2-(thiophen-2-yl)-1,3-thiazole ring is synthesized via the Hantzsch method, which involves condensation of α-haloketones with thioureas. For this subunit:

  • α-Haloketone Preparation : 2-Acetylthiophene is brominated using bromine in acetic acid to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.
  • Cyclization with Thiourea Derivative : The α-bromo ketone reacts with N-methylthiourea in ethanol under reflux, forming the thiazole ring. The methyl group at position 4 is introduced via the N-methyl substituent on thiourea.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Time: 6–8 hours
  • Yield: 70–75%.

Alternative Thiazole Formation

For enhanced regiocontrol, a modified approach uses Lawesson’s reagent to cyclize thioamides. However, this method is less commonly employed due to lower yields (~50%) and side-product formation.

Pyridazine Core Assembly

Cyclocondensation of 1,4-Diketones with Hydrazine

The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazine hydrate. For the target compound:

  • 1,4-Diketone Synthesis : 3-Oxo-3-(thiazol-5-yl)propanoic acid is prepared by reacting the thiazole-5-carbaldehyde with malonic acid in pyridine.
  • Cyclization : The diketone reacts with hydrazine hydrate in ethanol, forming 6-(thiazol-5-yl)pyridazine.

Optimization Notes :

  • Excess hydrazine (2.5 equiv) ensures complete cyclization.
  • Acidic conditions (pH 4–5) minimize side reactions.

Chlorination at Position 3

The pyridazine intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst:

  • Conditions : POCl₃ (5 equiv), DMF (0.1 equiv), 110°C, 4 hours.
  • Yield : 85–90%.

Functionalization and Coupling Reactions

Sulfanyl Group Introduction

The chlorinated pyridazine undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorobenzyl mercaptan:

  • Reaction Setup : 3-Chloropyridazine, 4-chlorobenzyl mercaptan (1.2 equiv), potassium carbonate (2 equiv) in dimethyl sulfoxide (DMSO).
  • Conditions : 120°C, 12 hours under nitrogen.
  • Yield : 65–70%.

Mechanistic Insight : The electron-deficient pyridazine ring facilitates SNAr at position 3, with the mercaptan acting as a nucleophile.

Thiazole-Pyridazine Coupling

The pre-formed thiazole moiety is coupled to the pyridazine core via Suzuki-Miyaura cross-coupling:

  • Borylation of Thiazole : The thiazole is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Coupling Reaction : The boronic ester reacts with 6-bromopyridazine under Pd(PPh₃)₄ catalysis in toluene/ethanol.

Critical Parameters :

  • Catalyst loading: 5 mol% Pd(PPh₃)₄.
  • Base: Na₂CO₃ (2 equiv).
  • Yield: 60–65%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, key steps (e.g., Hantzsch thiazole synthesis) are transitioned to continuous flow reactors:

  • Advantages : Improved heat transfer, reduced reaction times (2 hours vs. 8 hours batch), and higher yields (80%).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol from thiazole cyclization is distilled and reused.
  • Catalyst Recovery : Palladium catalysts are recovered via nanofiltration membranes, reducing costs by 30%.

Analyse Chemischer Reaktionen

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₀H₁₅ClN₃S₃ 456.95 4-chlorophenylmethyl sulfanyl, 4-methyl-2-(thiophen-2-yl)thiazole Not reported -
GW501516 () C₂₁H₁₈F₃NO₃S₂ 477.49 Methyl, trifluoromethylphenyl thiazole, sulfanylphenoxyacetic acid PPARδ agonist
6g () C₂₇H₂₁ClN₄O₂S 508.99 4-chlorophenyl, methoxyphenyl thiadiazine, pyrazole-carboxamide Anti-inflammatory (inferred)
2-[5-(4-Methoxyphenyl)-...benzothiazole () C₂₄H₂₁N₃OS 391.51 Pyrazoline, benzothiazole, methoxyphenyl Antitumor, antidepressant

Research Findings

  • Bioactivity : GW501516’s PPARδ agonist activity underscores the importance of thiazole-sulfanyl motifs in metabolic regulation . The antitumor activity of ’s compound suggests pyrazoline-thiazole hybrids as promising scaffolds .
  • Synthesis : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common strategy for pyridazine-thiazole hybrids, as seen in and .
  • Structural Insights : Thiophene substitution in the target compound may enhance aromatic interactions compared to purely aliphatic or halogenated analogs .

Biologische Aktivität

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a novel heterocyclic compound that has been synthesized for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H14ClN3OS2
  • Molecular Weight : 341.87 g/mol

The compound features a pyridazine core linked to a thiazole and thiophene moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds containing similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives with thiophene and thiazole rings have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some derivatives demonstrate the ability to reduce inflammation through various pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to the target compound. For instance, a study found that derivatives of thiazole exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Bacterial Strain
Compound A25Staphylococcus aureus
Compound B30Escherichia coli
Target CompoundTBDTBD

Anticancer Activity

The anticancer effects of similar heterocyclic compounds have been documented extensively. For example, a study demonstrated that thiazole-based compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways . The target compound's structural components suggest it may exhibit similar activity.

Case Study: Thiazole Derivative

A derivative containing a thiazole ring was tested against breast cancer cells, showing an IC50 value of 15 μM, significantly lower than that of standard chemotherapeutics . This indicates potential for further exploration in cancer treatment.

The biological activity of the target compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with thiophene and thiazole groups often act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors implicated in inflammatory responses or cell signaling pathways related to cancer progression.

Q & A

Q. What are the optimal synthetic routes for 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine, considering its complex heterocyclic structure?

Methodological Answer: The synthesis of this compound requires multi-step reactions due to its hybrid thiazole-pyridazine backbone and sulfanyl substituents. Key steps include:

  • Thiazole ring formation : Use of 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbaldehyde as a precursor, coupled with Hantzsch thiazole synthesis principles (e.g., cyclization of thioureas with α-halo ketones) .
  • Pyridazine functionalization : Suzuki-Miyaura coupling for introducing the thiophenyl-thiazole moiety, with Pd(PPh₃)₄ as a catalyst and DMF as a solvent at 80–100°C .
  • Sulfanyl linkage : Nucleophilic substitution with (4-chlorophenyl)methanethiol under inert conditions (N₂ atmosphere) in THF, monitored by TLC for intermediate isolation .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Control reaction temperatures to avoid decomposition of the thiophene-thiazole group .

Q. How can researchers characterize the structural features of this compound to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., thiophene orientation relative to thiazole) .
  • NMR spectroscopy :
    • ¹H NMR : Identify coupling patterns between pyridazine protons (δ 7.5–8.5 ppm) and thiophene aromatic protons (δ 6.5–7.2 ppm).
    • ¹³C NMR : Verify sulfanyl linkage via carbon shifts at ~40 ppm (CH₂-S) .
  • HPLC-MS : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients and ESI+ ionization .

Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to pyridazine-based kinase inhibitors. Use ADP-Glo™ kits to measure IC₅₀ values .
  • Antimicrobial screening : Employ microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 and cancer cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, passage-matched cell lines) .
  • Metabolite interference : Perform LC-MS/MS to detect degradation products or active metabolites under assay conditions .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .

Q. What computational methods best predict this compound’s binding interactions with target enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17). Prioritize poses with hydrogen bonds to pyridazine N-atoms and hydrophobic contacts with the 4-chlorophenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and solvation effects .
  • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with kinase inhibitory activity .

Q. What environmental fate studies should be designed to evaluate this compound’s ecological impact?

Methodological Answer:

  • Abiotic degradation : Test hydrolysis (pH 4–9 buffers) and photolysis (UV light, 254 nm) over 30 days, analyzing by LC-UV for half-life determination .
  • Bioaccumulation potential : Measure logKₒw (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
  • Toxicity assays : Use Daphnia magna (OECD 202) and algae (OECD 201) to assess EC₅₀ for acute/chronic effects .

Q. How can regioselectivity challenges in modifying the pyridazine ring be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate pyridazine C3-H, enabling selective functionalization .
  • Protecting groups : Temporarily block reactive sites (e.g., sulfanyl group) with TMSCl (trimethylsilyl chloride) during coupling reactions .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug design : Synthesize phosphate or acetylated derivatives at the pyridazine N-atom for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70:30 lactide:glycolide) using solvent evaporation, achieving >80% loading efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.